1-Cyclopentyl-4-(pyridin-3-ylmethyl)piperazine
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Overview
Description
1-Cyclopentyl-4-(pyridin-3-ylmethyl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a cyclopentyl group and a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-4-(pyridin-3-ylmethyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-4-(pyridin-3-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Cyclopentyl-4-(pyridin-3-ylmethyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-(pyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act on various enzymes or receptors, leading to modulation of biological processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopentyl-4-(3-pyridinylmethyl)piperazine oxalate .
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Uniqueness
1-Cyclopentyl-4-(pyridin-3-ylmethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl and pyridin-3-ylmethyl groups contribute to its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C15H23N3 |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-cyclopentyl-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C15H23N3/c1-2-6-15(5-1)18-10-8-17(9-11-18)13-14-4-3-7-16-12-14/h3-4,7,12,15H,1-2,5-6,8-11,13H2 |
InChI Key |
FOPIMPBWHRDVNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CN=CC=C3 |
Origin of Product |
United States |
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